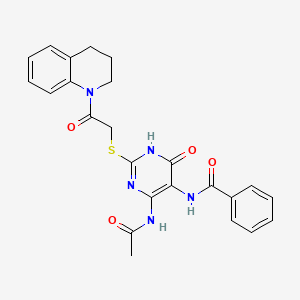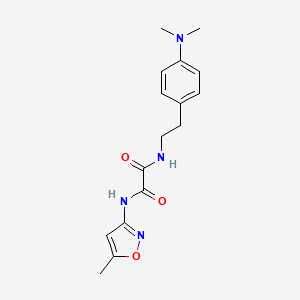![molecular formula C19H16N4OS B2840894 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203210-95-0](/img/structure/B2840894.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiazole ring, another type of heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings would contribute to the aromaticity of the compound, and the carboxamide group would likely participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could make it more polar and potentially more soluble in water .科学的研究の応用
Synthesis and Crystal Structure Analysis
Research on related compounds includes the synthesis of pyrazole carboxamide derivatives, emphasizing their structural analysis through crystallography and spectral data. For example, a study on the synthesis and crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showcases the detailed analysis of molecular and crystal structure, providing a foundation for understanding the structural attributes that might influence the biological activity of similar compounds (Prabhuswamy et al., 2016).
Antibacterial Agents
Another area of application is the design and synthesis of pyrazole derivatives as antibacterial agents. For instance, novel analogs demonstrating promising antibacterial activity against various bacteria were developed, underlining the potential of pyrazole carboxamide derivatives in developing new antibacterial therapies (Palkar et al., 2017).
Antimicrobial Activity
The antimicrobial activity of substituted thiazole-semicarbazides and their derivatives was investigated, showing that these compounds exhibit significant antimicrobial properties. This suggests that compounds with similar structures might also possess antimicrobial potential, which could be explored in scientific research (Basavarajaiah & Mruthyunjayaswamy, 2008).
Electrophilic Substitution Reactions
A study on the synthesis and reactions of electrophilic substitution of a related compound highlights the chemical reactivity and potential applications in organic synthesis, offering insights into how such compounds can be modified for various scientific purposes (Aleksandrov & Elchaninov, 2017).
Nematocidal Evaluation
Explorations into the fungicidal and nematocidal activity of pyrazole carboxamide derivatives indicate their utility in agrochemical research, particularly in the development of novel pesticides (Zhao et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
1,4-dimethyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-10-9-23(2)22-16(10)18(24)21-19-20-17-13-5-3-4-11-6-7-12(15(11)13)8-14(17)25-19/h3-5,8-9H,6-7H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPHTRHJMXSGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

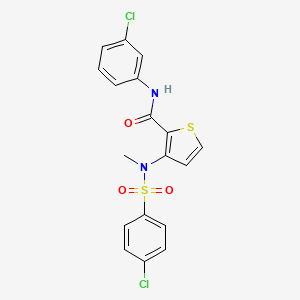
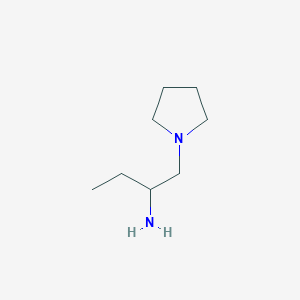
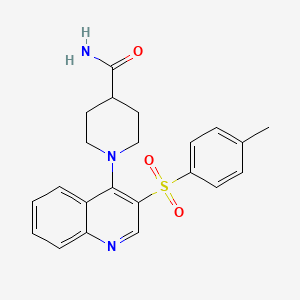


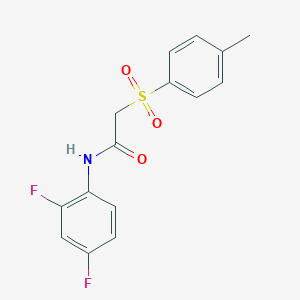
![Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate](/img/structure/B2840822.png)
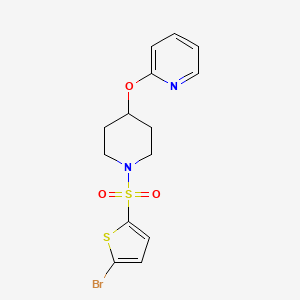
![N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2840825.png)
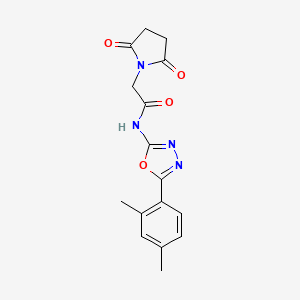
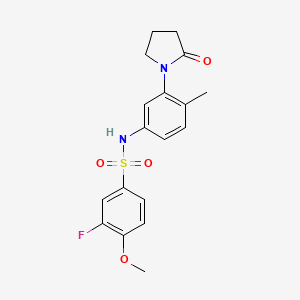
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2840829.png)
